molecular formula C16H18ClN3O2 B1665376 Amonafide CAS No. 69408-81-7

Amonafide

Cat. No. B1665376
CAS RN: 69408-81-7
M. Wt: 319.78 g/mol
InChI Key: UPALIKSFLSVKIS-UHFFFAOYSA-N
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Description

Amonafide, also known by its trade names Xanafide and Quinamed, is a drug that was being studied for the treatment of cancer . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides and is a potential topoisomerase inhibitor and DNA intercalator . It was being developed as an anti-cancer therapy by Antisoma .


Synthesis Analysis

Amonafide-related mono and bisintercalators have been synthesized by introducing a π-excedent furan or thiophene ring fused to the naphthalimide moiety . These compounds have shown an interesting antitumor profile . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .


Molecular Structure Analysis

Amonafide has a molecular formula of C16H17N3O2 . It is an imide derivative of naphthalic acid . The molecular weight of Amonafide is 283.32 g/mol .


Chemical Reactions Analysis

Amonafide-related mono and bisintercalators have been synthesized by modifying the introduction of a π-excedent furan or thiophene ring fused to the naphthalimide moiety . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .


Physical And Chemical Properties Analysis

Amonafide has a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol . It is an imide derivative of naphthalic acid .

Scientific Research Applications

DNA Intercalation and Topoisomerase II Inhibition

Amonafide is a DNA intercalator and topoisomerase II inhibitor, primarily studied for its anticancer properties. It is in clinical development for treating neoplastic diseases. Derivatives of amonafide have been synthesized to retain anticancer properties while avoiding toxic metabolization in humans. These derivatives, referred to as numonafides, demonstrate cancer cell-selective growth inhibition, DNA intercalation, and topoisomerase II inhibition activities similar to amonafide. They have the potential to be developed as novel anticancer drugs or as clinical replacements for amonafide (Norton et al., 2008).

Anticancer Activity in Specific Cancers

Amonafide has demonstrated activity in Phase II breast cancer trials. However, its clinical advancement has been hindered due to dose-limiting bone marrow toxicity. Novel naphthalimide derivatives, such as UNBS3157, have been synthesized with similar anticancer properties but with reduced toxicity. These derivatives have shown superior performance in vivo in models of various cancers, including murine leukemia, murine mammary adenocarcinoma, and human NSCLC and pancreatic cancer models (Van Quaquebeke et al., 2007).

Role in Treating Acute Myeloid Leukemia

Amonafide's potential role in treating resistant and secondary acute myeloid leukemia (AML) has been a topic of interest. Despite showing promise in Phase I and II studies for treating older patients with multidrug-resistant, cytogenetically unfavorable AML, it failed to demonstrate a survival advantage in randomized studies when used in combination with cytarabine (Freeman et al., 2012).

Novel Amonafide Analogues and Mechanisms

Research on novel amonafide analogues, such as R16 and M(2)-A, has been conducted. These analogues have shown improved anticancer activity, including apoptosis induction and cell cycle arrest, and they have mechanisms distinct from traditional topoisomerase II inhibitors. They have demonstrated efficacy against multidrug-resistant cells and certain tumor types in animal models (Zhu et al., 2007; Wang et al., 2009).

Pharmacokinetic Studies

Pharmacokinetic studies of amonafide have revealed variability in toxicity correlating with pharmacokinetic variability. Factors such as acetylator phenotype, race, and baseline white blood cell count have been identified as influencing the extent of toxicity following administration of amonafide (Ratain et al., 1995).

Drug Delivery Systems

Advances in drug delivery systems,like MRI-visible amonafide-eluting alginate microspheres, have been developed for targeted arterial-infusion chemotherapy, specifically for liver tumors. These microspheres are designed for magnetic resonance imaging visibility and sustained drug-release profiles, showing potential for catheter-directed drug delivery with reduced systemic toxicity and improved therapeutic outcomes (Kim et al., 2015).

Safety And Hazards

Amonafide should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALIKSFLSVKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219562
Record name Amonafide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL)
Record name AMONAFIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML.
Record name Amonafide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05022
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Product Name

Amonafide

CAS RN

69408-81-7
Record name Amonafide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amonafide [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amonafide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amonafide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847
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Record name Amonafide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMONAFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,150
Citations
JT Norton, MA Witschi, L Luong, A Kawamura… - Anti-cancer …, 2008 - journals.lww.com
… To eliminate the NAT2 acetylation of amonafide while retaining … amonafide that should not be acetylated. Eight derivatives have arylamines at the 6-position (vs. 5-position of amonafide) …
Number of citations: 56 journals.lww.com
SL Allen, AS Lundberg - Expert opinion on investigational drugs, 2011 - Taylor & Francis
Introduction: Amonafide is a novel topoisomerase II (Topo II) inhibitor and DNA intercalator that induces apoptotic signaling by blocking the binding of Topo II to DNA. Amonafide retains …
Number of citations: 22 www.tandfonline.com
MJ Ratain, R Mick, F Berezin, L Janisch, RL Schilsky… - Cancer research, 1993 - AACR
… of amonafide (and other drugs) have increased toxicity at standard doses of amonafide. The primary objective of this study was to define the recommended phase II dose of amonafide …
Number of citations: 77 aacrjournals.org
S O'Brien, JA Benvenuto, E Estey, M Beran, TB Felder… - Cancer research, 1991 - AACR
After Phase I studies of benzisoquinolinedione (amonafide) in solid tumors identified myelosuppression as the dose-limiting toxicity, we conducted a Phase I study in patients with …
Number of citations: 15 aacrjournals.org
Y Liu, JT Norton, MA Witschi, Q Xu, G Lou, C Wang… - Neoplasia, 2011 - Elsevier
… the dosing of amonafide. Numonafides, 6-amino derivatives of amonafide that avoid the … -amino-numonafide (AN) with comparisons to amonafide. The in vitro potencies and cellular …
Number of citations: 23 www.sciencedirect.com
G Gellerman - Letters in Drug Design & Discovery, 2016 - ingentaconnect.com
… Amonafide, as the representative of this family, plays an important role due to its potent antitumor properties. Amonafide … in the synthesis of amonafide derivatives and their bioactivity. In …
Number of citations: 43 www.ingentaconnect.com
YH Hsiang, JB Jiang, LF Liu - Molecular pharmacology, 1989 - ASPET
… These results suggest that amonafide and its … , amonafide and mitonafide induce specific DNA cleavage at a single major site on pBR322 DNA. The strong site specificity of amonafide …
Number of citations: 173 molpharm.aspetjournals.org
SM Sami, RT Dorr, DS Alberts, AM Sólyom… - Journal of medicinal …, 2000 - ACS Publications
Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells. The structural types …
Number of citations: 86 pubs.acs.org
CL Freeman, R Swords, FJ Giles - Expert review of hematology, 2012 - Taylor & Francis
… novel topoisomerase II inhibitor, amonafide, began almost 40 … While Phase I and II studies gave rise to hopes that amonafide … This article will outline the development of amonafide from …
Number of citations: 26 www.tandfonline.com
F Innocenti, L Iyer, MJ Ratain - Drug metabolism and disposition, 2001 - ASPET
… The unexpected behavior of amonafide was due to the inhibition of amonafide oxidation byN-acetyl-amonafide, since in vitro studies demonstrated that amonafide is a substrate for …
Number of citations: 119 dmd.aspetjournals.org

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